molecular formula C16H16N2O2 B133000 p-Oxalotoluidide CAS No. 3299-61-4

p-Oxalotoluidide

Cat. No.: B133000
CAS No.: 3299-61-4
M. Wt: 268.31 g/mol
InChI Key: FBWIMFFAXHJMSS-UHFFFAOYSA-N
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Description

p-Oxalotoluidide: is an organic compound with the chemical formula C9H11NO2. It is a derivative of p-toluidine and oxalic acid, and it is known for its applications in various fields of scientific research and industry. This compound is characterized by its crystalline structure and is often used as a reference standard in pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p-Oxalotoluidide typically involves the reaction of p-toluidine with oxalic acid. One common method includes refluxing p-toluidine with glacial acetic acid, followed by the addition of oxalic acid under controlled temperature conditions. The reaction mixture is then cooled, and the product is crystallized out .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: p-Oxalotoluidide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of catalysts like magnetite supported on nanocrystalline titanium silicalite-1.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions.

    Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles to introduce new functional groups into the molecule.

Major Products Formed:

Scientific Research Applications

Chemistry: p-Oxalotoluidide is used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods .

Biology: In biological research, it is utilized in studies involving enzyme inhibition and protein binding assays.

Industry: In the industrial sector, this compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of p-Oxalotoluidide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features and reactivity, which make it valuable in both research and industrial applications. Its ability to undergo diverse chemical reactions and form various derivatives highlights its versatility compared to other similar compounds.

Properties

IUPAC Name

N,N'-bis(4-methylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-3-7-13(8-4-11)17-15(19)16(20)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWIMFFAXHJMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186622
Record name Ethanediamide, N,N'-bis(4-methylphenyl)- (9CI)
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URL https://comptox.epa.gov/dashboard/DTXSID10186622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3299-61-4
Record name N1,N2-Bis(4-methylphenyl)ethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3299-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(4-tolyl)oxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003299614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Oxalotoluidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401961
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanediamide, N,N'-bis(4-methylphenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-BIS(4-TOLYL)OXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXW61IZ0NZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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